Methyl-pentyl-malonic acid

Description

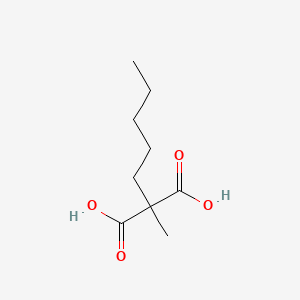

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pentylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANYGGRYFRWAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Unsymmetrical Methyl-Pentyl-Malonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of unsymmetrical methyl-pentyl-malonic acid. The synthesis is primarily achieved through the sequential alkylation of diethyl malonate, a cornerstone method in organic chemistry for the formation of carbon-carbon bonds at an alpha-carbon to two carbonyl groups. This is followed by a carefully controlled hydrolysis step to yield the target dicarboxylic acid without inducing decarboxylation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound is accomplished in a three-step process starting from diethyl malonate:

-

Mono-methylation of Diethyl Malonate: The first step involves the deprotonation of diethyl malonate with a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with a methylating agent such as methyl bromide to yield diethyl methylmalonate.[1]

-

Pentylation of Diethyl Methylmalonate: The second alkyl group is introduced by deprotonating the resulting diethyl methylmalonate with a base to form a new enolate. This enolate is subsequently alkylated with a pentyl halide, for instance, 1-bromopentane, to produce the unsymmetrically substituted diethyl methyl-pentyl-malonate.

-

Hydrolysis to this compound: The final step is the saponification of the diethyl methyl-pentyl-malonate using a strong base like potassium hydroxide, followed by acidification. This process hydrolyzes both ester groups to carboxylic acids, yielding the final product, this compound. It is crucial to perform this step under conditions that avoid the decarboxylation that can occur at elevated temperatures.[2][3]

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of Diethyl Methylmalonate

This procedure is adapted from a well-established method for the methylation of diethyl malonate.[1]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Sodium | 22.99 | 2.0 | 46 g |

| Absolute Ethanol | 46.07 | - | 1 L |

| Diethyl Malonate | 160.17 | 2.0 | 320 g |

| Methyl Bromide | 94.94 | 2.1 | 200 g |

| Glacial Acetic Acid | 60.05 | As needed | - |

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, add 1 liter of absolute ethyl alcohol.

-

Carefully add 46 g (2 gram atoms) of sodium in small pieces to the ethanol.

-

Once all the sodium has dissolved to form sodium ethoxide, add 320 g (2 moles) of diethyl malonate to the stirred solution.

-

Bubble 200 g (2.1 moles) of methyl bromide through a tube that dips below the surface of the solution. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture.

-

After the addition of methyl bromide is complete, boil the faintly alkaline, pale orange solution for an additional 30 minutes.

-

Neutralize the mixture with glacial acetic acid and then cool.

-

Filter the precipitated sodium bromide with suction and wash it with a small amount of cold ethanol.

-

Remove the majority of the ethanol by distillation at atmospheric pressure.

-

Wash the residue with 500 ml of water to remove the remaining sodium bromide and acetic acid.

-

Separate the ester layer, wash it with dilute sodium carbonate solution, and then dry it over anhydrous calcium chloride.

-

Purify the crude diethyl methylmalonate by vacuum distillation. The fraction boiling at 96°C at 16 mmHg is collected. The expected yield is 275–290 g (79–83%).[1]

Step 2: Synthesis of Diethyl Methyl-Pentyl-Malonate

This protocol is a representative procedure based on standard alkylation methods for mono-substituted malonic esters.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Sodium | 22.99 | 1.0 | 23 g |

| Absolute Ethanol | 46.07 | - | 500 mL |

| Diethyl Methylmalonate | 174.20 | 1.0 | 174 g |

| 1-Bromopentane | 151.04 | 1.05 | 158.6 g |

| Glacial Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving 23 g (1.0 mole) of sodium in 500 mL of absolute ethanol in a suitable flask equipped with a stirrer and reflux condenser.

-

To the sodium ethoxide solution, add 174 g (1.0 mole) of diethyl methylmalonate with stirring.

-

Add 158.6 g (1.05 moles) of 1-bromopentane dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Filter the precipitated sodium bromide and wash with ethanol.

-

Remove the bulk of the ethanol by distillation.

-

Work up the residue by adding water and extracting with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude diethyl methyl-pentyl-malonate by vacuum distillation.

Step 3: Synthesis of this compound

This procedure outlines the hydrolysis of the dialkylated ester under conditions that minimize decarboxylation.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Diethyl Methyl-Pentyl-Malonate | 244.33 | 0.5 | 122.2 g |

| Potassium Hydroxide | 56.11 | 1.2 | 67.3 g |

| Ethanol | 46.07 | - | 250 mL |

| Water | 18.02 | - | 250 mL |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 67.3 g (1.2 moles) of potassium hydroxide in a mixture of 250 mL of ethanol and 250 mL of water.

-

Add 122.2 g (0.5 moles) of diethyl methyl-pentyl-malonate to the potassium hydroxide solution.

-

Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis is complete (indicated by the disappearance of the ester layer).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

-

The this compound may precipitate as a solid or an oil. If it is a solid, collect it by filtration, wash with cold water, and dry. If it is an oil, extract it with several portions of diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Quantitative Data Summary

The following table summarizes the stoichiometry and expected yields for the synthesis of unsymmetrical this compound.

| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Diethyl Malonate | 2.0 | Methyl Bromide | 2.1 | Diethyl Methylmalonate | 348.4 | 79-83[1] |

| 2 | Diethyl Methylmalonate | 1.0 | 1-Bromopentane | 1.05 | Diethyl Methyl-Pentyl-Malonate | 244.3 | 75-85 |

| 3 | Diethyl Methyl-Pentyl-Malonate | 0.5 | Potassium Hydroxide | 1.2 | This compound | 94.1 | 85-95 |

*Note: Expected yields for steps 2 and 3 are estimated based on typical yields for analogous malonic ester alkylation and hydrolysis reactions, as specific literature values for this exact sequence were not found.

Visualization of Reaction Mechanism

The core of the synthetic strategy lies in the nucleophilic substitution reaction of the malonate enolate on the alkyl halides. The mechanism for one of the alkylation steps is depicted below.

Purification and Characterization

Purification of the intermediate esters is typically achieved by vacuum distillation. The final dicarboxylic acid product can be purified by recrystallization.

Characterization of the final product, this compound, should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of both methyl and pentyl groups attached to the same quaternary carbon, as well as the two carboxylic acid protons.

-

Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acids and the C=O stretch of the carbonyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: To assess the purity of the final product.

This guide provides a robust framework for the synthesis of unsymmetrical this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.

References

A Comprehensive Technical Guide to the Stepwise Synthesis of Diethyl Methyl-Pentyl-Malonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the stepwise synthesis of diethyl methyl-pentyl-malonate, a dialkylated derivative of diethyl malonate. This synthesis is a classic example of the malonic ester synthesis, a versatile method for the preparation of mono- and disubstituted carboxylic acids.[1][2] The following sections detail the reaction pathway, experimental protocols with quantitative data, and visualizations of the chemical processes.

Synthesis Overview

The synthesis of diethyl methyl-pentyl-malonate from diethyl malonate proceeds through a two-step sequential alkylation process. The α-hydrogens of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a suitable base to form a stable enolate.[3] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a monoalkylated malonic ester.[3] The process can be repeated with a second, different alkyl halide to yield a dialkylated product.[1][4] The resulting diethyl methyl-pentyl-malonate can then be hydrolyzed and decarboxylated to produce 2-methylheptanoic acid.[5]

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ≥99% |

| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥95% |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | ≥99.5% |

| Methyl iodide | CH₃I | 141.94 | ≥99% |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | ≥98% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | Concentrated |

| Sodium chloride | NaCl | 58.44 | Saturated solution |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |

| Sodium hydroxide | NaOH | 40.00 | Pellets |

| Sulfuric acid | H₂SO₄ | 98.08 | Concentrated |

Step 1: Synthesis of Diethyl Methylmalonate

This procedure details the mono-methylation of diethyl malonate.

Protocol:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, diethyl malonate (1.0 eq) is added dropwise with stirring.[6]

-

The reaction mixture is cooled to 5-10 °C.[6]

-

A solution of methyl iodide (1.05 eq) in anhydrous ethanol is added dropwise over 30 minutes, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 5 hours.[6]

-

The ethanol is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with diethyl ether.

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield diethyl methylmalonate.

Quantitative Data:

| Reactant/Product | Moles | Mass/Volume | Yield (%) |

| Diethyl malonate | 1.0 | 160.17 g | - |

| Sodium | 1.0 | 23.0 g | - |

| Anhydrous Ethanol | - | 250 mL | - |

| Methyl iodide | 1.05 | 149.04 g | - |

| Diethyl methylmalonate | - | - | 78-83%[7] |

Step 2: Synthesis of Diethyl Methyl-Pentyl-Malonate

This procedure describes the second alkylation step to introduce the pentyl group.

Protocol:

-

A fresh solution of sodium ethoxide is prepared by adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.

-

Diethyl methylmalonate (1.0 eq), obtained from the previous step, is added dropwise to the sodium ethoxide solution with stirring.

-

1-Bromopentane (1.05 eq) is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is worked up by adding water and extracting the product with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude diethyl methyl-pentyl-malonate is purified by vacuum distillation.

Quantitative Data (Theoretical):

| Reactant/Product | Moles | Mass/Volume | Expected Yield (%) |

| Diethyl methylmalonate | 1.0 | 174.20 g | - |

| Sodium | 1.0 | 23.0 g | - |

| Anhydrous Ethanol | - | 250 mL | - |

| 1-Bromopentane | 1.05 | 158.59 g | ~70-80% |

| Diethyl methyl-pentyl-malonate | - | - | - |

Note: The expected yield is an estimate based on typical malonic ester alkylations, as a specific literature value for this exact transformation was not found.

Step 3: Hydrolysis and Decarboxylation to 2-Methylheptanoic Acid (Optional)

This optional step converts the dialkylated ester to the corresponding carboxylic acid.

Protocol:

-

Diethyl methyl-pentyl-malonate (1.0 eq) is added to an aqueous solution of sodium hydroxide (2.5 eq).

-

The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

-

The reaction mixture is cooled, and any unreacted starting material is removed by extraction with diethyl ether.

-

The aqueous layer is acidified with concentrated sulfuric acid until a pH of 1-2 is reached, leading to the precipitation of the dicarboxylic acid.

-

The mixture is then heated to reflux for several hours to effect decarboxylation, which is observed by the evolution of carbon dioxide.[8]

-

After cooling, the product, 2-methylheptanoic acid, is extracted with diethyl ether.

-

The organic extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed.

-

The final product can be purified by distillation.

Quantitative Data (Theoretical):

| Reactant/Product | Moles | Mass/Volume | Expected Yield (%) |

| Diethyl methyl-pentyl-malonate | 1.0 | 244.35 g | - |

| Sodium hydroxide | 2.5 | 100.0 g | - |

| Water | - | 250 mL | - |

| 2-Methylheptanoic acid | - | - | ~80-90% |

Note: The expected yield is an estimate based on typical hydrolysis and decarboxylation reactions of malonic esters.

Visualizations

Reaction Pathway

The following diagram illustrates the overall stepwise synthesis of diethyl methyl-pentyl-malonate and its subsequent conversion to 2-methylheptanoic acid.

Caption: Overall reaction scheme for the synthesis of diethyl methyl-pentyl-malonate.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of diethyl methyl-pentyl-malonate.

References

- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. isca.me [isca.me]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Malonic Ester Synthesis of 2-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the malonic ester synthesis, specifically tailored for the preparation of 2-methylheptanoic acid, a disubstituted carboxylic acid with potential applications in drug development and organic synthesis. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data for each stage of the synthesis.

Introduction

The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of carboxylic acids.[1][2] The synthesis starts with a malonic ester, typically diethyl malonate, which is sequentially alkylated at the α-carbon.[3][4] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted acetic acid.[5][6] This method is particularly valuable for accessing α-substituted and α,α-disubstituted carboxylic acids that can be challenging to synthesize via other routes.[7]

This guide focuses on the synthesis of 2-methylheptanoic acid, which involves a sequential dialkylation of diethyl malonate with a pentyl group and a methyl group. The order of introduction of these alkyl groups can be varied, though typically the larger group is introduced first to minimize steric hindrance in the second alkylation step.

Overall Synthetic Pathway

The synthesis of 2-methylheptanoic acid via the malonic ester route is a multi-step process that can be summarized as follows:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of diethyl [carbonyl-C-11]malonate from [C-11]carbon monoxide by rhodium-promoted carbonylation and its application as a reaction intermediate [diva-portal.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl-Pentyl-Malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl-pentyl-malonic acid, with a focus on its synthesis, physicochemical properties, and potential applications in research and development. Due to the ambiguity of the common name, this document will focus on 2-methyl-2-pentyl-malonic acid .

Chemical Identity and Properties

A specific CAS number for 2-methyl-2-pentyl-malonic acid is not readily found in common chemical databases, suggesting it is not a widely commercialized compound. However, its synthesis is readily achievable through established methods. The identity of key intermediates, the diethyl esters of variously substituted pentylmalonic acids, are well-documented. For instance, diethyl (2-methylpentyl)malonate has the CAS number 92155-95-8.[1][2]

Physicochemical Data

Quantitative experimental data for 2-methyl-2-pentyl-malonic acid is scarce. However, data for related compounds, including its precursors and simpler analogues, can provide valuable estimations for its properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | pKa | Melting Point (°C) | Solubility in Water |

| Diethyl pentylmalonate | 6065-59-4 | C12H22O4 | 230.3 | 254-255 | 0.963 | 1.426 | ~13.23 (Predicted) | N/A | N/A |

| Diethyl (2-pentyl)malonate | 117-47-5 | C12H22O4 | 230.3 | 252.6 (at 760 mmHg) | 0.97 | N/A | N/A | N/A | N/A |

| Diethyl methylmalonate | 609-08-5 | C8H14O4 | 174.19 | 198-199 | 1.022 (at 20°C) | 1.413 | ~13.13 (Predicted) | N/A | Immiscible |

| Malonic Acid | 141-82-2 | C3H4O4 | 104.06 | Decomposes | 1.619 | N/A | pKa1 = 2.83, pKa2 = 5.69 | 135-137 (decomposes) | 763 g/L |

| Methylmalonic Acid | 516-05-2 | C4H6O4 | 118.09 | N/A | N/A | N/A | pKa1 = 3.12 | 135 (decomposes) | 679 g/L |

Data sourced from multiple chemical databases and may be experimental or predicted.[3][][5][6][7][8]

Synthesis of 2-Methyl-2-Pentyl-Malonic Acid

The most common and versatile method for synthesizing dialkylated malonic acids is the malonic ester synthesis . This method involves the sequential alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[9][10][11][12][13]

Experimental Protocol: Malonic Ester Synthesis of 2-Methyl-2-Pentyl-Malonic Acid

This protocol outlines the general procedure for the synthesis of 2-methyl-2-pentyl-malonic acid starting from diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

1-Bromopentane (or other pentyl halide)

-

Methyl iodide (or other methyl halide)

-

Diethyl ether

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

First Alkylation (Pentylation):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.

-

After the addition is complete, add 1-bromopentane dropwise to the resulting solution of sodiomalonic ester.

-

Heat the reaction mixture to reflux for several hours to ensure complete alkylation.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain crude diethyl pentylmalonate.[3][14]

-

-

Second Alkylation (Methylation):

-

Dissolve the crude diethyl pentylmalonate in absolute ethanol containing sodium ethoxide.

-

Add methyl iodide dropwise to the stirred solution.

-

Reflux the mixture for several hours.

-

Work up the reaction as described in step 1 to isolate the crude diethyl methylpentylmalonate.

-

-

Hydrolysis and Decarboxylation:

-

The crude diethyl methylpentylmalonate can be hydrolyzed by refluxing with a strong acid (e.g., aqueous hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

Acid Hydrolysis: Reflux the diester with concentrated hydrochloric acid. This will hydrolyze the ester groups to carboxylic acids.

-

Base Hydrolysis: Reflux the diester with aqueous sodium hydroxide. After hydrolysis is complete, acidify the reaction mixture with hydrochloric acid.

-

Upon heating, the resulting 2-methyl-2-pentyl-malonic acid will readily decarboxylate (lose CO2) to yield the final product, which is a substituted acetic acid. In this case, since the starting malonic acid is dialkylated, the product of full decarboxylation would be 2-methylhexanoic acid. To obtain 2-methyl-2-pentyl-malonic acid, the decarboxylation step should be carefully controlled or avoided. For the purpose of isolating the target acid, basic hydrolysis followed by careful acidification at low temperatures is recommended.

-

The final product can be purified by recrystallization or chromatography.

-

Logical and Experimental Workflows

The synthesis of 2-methyl-2-pentyl-malonic acid follows a clear and logical progression of well-established organic reactions.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Diethyl (2-methylpentyl)-malonate | C13H24O4 | CID 276518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 6065-59-4,DIETHYL PENTYLMALONATE | lookchem [lookchem.com]

- 5. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]

- 6. turito.com [turito.com]

- 7. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Malonic acid - Wikipedia [en.wikipedia.org]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. Malonic_ester_synthesis [chemeurope.com]

- 11. Malonic Ester Synthesis [organic-chemistry.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. Diethyl 2-pentylmalonate | 6065-59-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Predicted Physical Properties of Methyl-Pentyl-Malonic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Properties

The physical properties of methyl-pentyl-malonic acid are primarily influenced by the presence of two carboxylic acid functional groups and the nonpolar methyl and pentyl alkyl chains. The dicarboxylic nature imparts acidic properties and potential for hydrogen bonding, while the alkyl groups contribute to its lipophilicity and steric bulk.

The following table summarizes the predicted physical properties for this compound. These values are derived from computational prediction methods and by extrapolation from known data for malonic acid and its other alkyl derivatives.[3][4]

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₉H₁₆O₄ | Derived from chemical structure. |

| Molar Mass | 188.22 g/mol | Calculated from the molecular formula. |

| Melting Point | 95 - 105 °C | The melting point of malonic acid is 135-137 °C.[3] Alkyl substitution typically disrupts the crystal lattice packing, leading to a lower melting point. The asymmetrical substitution with methyl and pentyl groups is expected to cause a significant reduction. |

| Boiling Point | Decomposes >140 °C | Like malonic acid, it is expected to decompose upon heating via decarboxylation.[3] |

| Water Solubility | Sparingly soluble | Malonic acid is highly soluble in water (763 g/L).[3] The presence of the C5 pentyl chain will significantly decrease aqueous solubility due to its hydrophobic nature. |

| pKa₁ | ~3.0 | Malonic acid has a pKa₁ of 2.83.[3] The electron-donating nature of the alkyl groups is predicted to slightly increase the pKa (decrease the acidity). |

| pKa₂ | ~5.9 | Malonic acid has a pKa₂ of 5.69.[3] A similar slight increase is expected for the second dissociation constant. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This predicted value indicates a moderate level of lipophilicity, significantly higher than malonic acid's LogP of -0.81.[4] This is primarily due to the contribution of the pentyl group. |

Experimental Protocols for Property Determination

The following are standard experimental methodologies that would be utilized to empirically determine the physical properties of this compound.

2.1. Melting Point Determination

-

Method: Capillary Melting Point Method.

-

Procedure: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it is completely liquid is recorded.

2.2. Decomposition Temperature

-

Method: Thermogravimetric Analysis (TGA).

-

Procedure: A sample of the acid is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the change in mass is recorded as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

2.3. Aqueous Solubility

-

Method: Shake-Flask Method (OECD Guideline 105).

-

Procedure: An excess amount of the compound is added to a known volume of water in a flask. The flask is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.

2.4. Determination of Acidity Constants (pKa)

-

Method: Potentiometric Titration.[5]

-

Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A standardized solution of a strong base (e.g., NaOH) is gradually added. The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa values are determined from the inflection points of the resulting titration curve.[6][7]

2.5. Octanol-Water Partition Coefficient (LogP)

-

Method: HPLC Method (based on OECD Guideline 117).

-

Procedure: The retention time of the compound on a reversed-phase HPLC column (e.g., C18) is measured. A series of reference compounds with known LogP values are also run to create a calibration curve that correlates retention time with LogP. The LogP of this compound is then interpolated from this curve.

Synthesis and Reactivity Context

This compound can be synthesized via the malonic ester synthesis.[8][9][10] This process involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.[9][11]

-

Step 1: First Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) and then reacted with an alkyl halide (e.g., methyl iodide).

-

Step 2: Second Alkylation: The resulting methyl-diethyl malonate is again deprotonated and reacted with a second alkyl halide (e.g., 1-bromopentane).

-

Step 3: Hydrolysis and Decarboxylation: The resulting diethyl methyl-pentyl-malonate is hydrolyzed under acidic or basic conditions to the dicarboxylic acid, which is then heated to induce decarboxylation, yielding the final product. However, for the synthesis of the malonic acid itself, the final decarboxylation step would be omitted.

Visualizations

The following diagrams illustrate the conceptual workflows for the prediction and experimental determination of the physical properties of this compound.

Caption: Workflow for the computational prediction of physical properties.

Caption: General workflow for the experimental determination of physical properties.

References

- 1. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 2. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Solubility of Methyl-Pentyl-Malonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl-pentyl-malonic acid in organic solvents. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from structurally similar dialkyl-substituted malonic acids to infer its likely behavior. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visual representation of the experimental workflow, to empower researchers to generate specific data for their unique applications.

Anticipated Solubility Profile of this compound

This compound, a dicarboxylic acid with both a methyl and a pentyl substituent on the alpha-carbon, is expected to exhibit solubility behavior that is intermediate between that of shorter-chain and longer-chain dialkyl malonic acids. The presence of two polar carboxylic acid groups suggests some degree of solubility in polar solvents. However, the non-polar character of the methyl and, more significantly, the pentyl groups will heavily influence its solubility in organic solvents.

Generally, as the length of the alkyl chains in substituted malonic acids increases, their aqueous solubility is expected to decrease due to the increased hydrophobic nature of the molecule. Conversely, their solubility in non-polar organic solvents is likely to increase.

Solubility of Structurally Related Dialkyl-Substituted Malonic Acids

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the available qualitative and quantitative solubility data for diethylmalonic acid and dipropylmalonic acid.

| Compound | Solvent | Temperature (°C) | Solubility |

| Diethylmalonic Acid | Water | Not Specified | Very Soluble |

| Alcohol | Not Specified | Freely Soluble | |

| Ether | Not Specified | Freely Soluble | |

| Chloroform | Not Specified | Slightly Soluble | |

| Dipropylmalonic Acid | Water | 25 | Slightly Soluble[1] |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[2][3][4]

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solute and solvent.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles. The filter material should be compatible with the organic solvent used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas, in a fume hood, or by using a rotary evaporator. For less volatile solvents, an oven set to a temperature below the decomposition point of the solute may be used.

-

Once the solvent is completely removed, place the dish or vial in an oven or vacuum desiccator to ensure all residual solvent is removed and a constant weight is achieved.

-

Weigh the dish or vial containing the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish/vial minus the initial tare weight.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

For g/100 mL: Solubility = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100

-

For mol/L: Solubility = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent withdrawn (L)

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is highly recommended that researchers perform experimental determinations using the protocol outlined above with their specific solvents and conditions of interest.

References

Spectroscopic Analysis of Substituted Malonic Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of substituted malonic esters, a class of compounds with significant applications in organic synthesis and drug development. Malonic esters serve as versatile precursors for the synthesis of a wide array of molecules, including carboxylic acids, barbiturates, and other pharmacologically active compounds. A thorough understanding of their spectroscopic characteristics is crucial for reaction monitoring, structural elucidation, and quality control.

Spectroscopic Data of Substituted Malonic Esters

The structural features of substituted malonic esters give rise to characteristic signals in various spectroscopic analyses. This section summarizes the key spectroscopic data for these compounds, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of substituted malonic esters. The chemical shifts of the protons and carbons are influenced by the nature of the substituent at the α-carbon and the ester alkyl groups.

Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Diethyl Malonates

| Substituent (R) | δ (ppm) - CH (α-position) | δ (ppm) - CH₂ (ester) | δ (ppm) - CH₃ (ester) |

| H | 3.36 | 4.19 | 1.28 |

| CH₃ | 3.23 | 4.17 | 1.25 |

| CH₂CH₃ | 3.12 | 4.15 | 1.23 (ester), 0.89 (R) |

| CH(CH₃)₂ | 2.98 | 4.14 | 1.22 (ester), 1.05 (R) |

| Benzyl | 3.75 | 4.12 | 1.18 |

Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Diethyl Malonates

| Substituent (R) | δ (ppm) - C=O | δ (ppm) - CH (α-position) | δ (ppm) - CH₂ (ester) | δ (ppm) - CH₃ (ester) |

| H | 167.1 | 41.5 | 61.4 | 14.1 |

| CH₃ | 169.8 | 49.2 | 61.3 | 14.0 |

| CH₂CH₃ | 169.5 | 56.8 | 61.2 | 13.9 |

| CH(CH₃)₂ | 169.2 | 61.5 | 61.1 | 14.0 |

| Benzyl | 168.9 | 58.3 | 61.5 | 14.1 |

Infrared (IR) Spectroscopy

The IR spectra of substituted malonic esters are dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups. The position of this band is sensitive to the electronic effects of the α-substituent.

Table 3: IR Spectroscopic Data for Selected Substituted Diethyl Malonates

| Substituent (R) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |

| H | 1735, 1750 | 1250-1150 |

| Alkyl | 1730-1745 | 1240-1140 |

| Aryl | 1725-1740 | 1230-1130 |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of substituted malonic esters often results in characteristic fragmentation patterns. The molecular ion peak may or may not be observed, depending on the stability of the compound. Common fragmentation pathways include the loss of the ester groups and cleavage of the α-substituent.[1]

Table 4: Key Mass Spectral Fragments for 2-Substituted Diethyl Malonates [1]

| Substituent (R¹, R²) | Molecular Ion (m/z) | [M-OEt]⁺ (m/z) | [M-COOEt]⁺ (m/z) | [M-R]⁺ (m/z) | Base Peak (m/z) |

| p-MeC₆H₅, p-MeC₆H₅ | 354 (intense) | 309 | 281 | 263 | 115 |

| o-MeC₆H₅, o-MeC₆H₅ | 354 (intense) | 309 | 281 | 263 | 115 |

| m-F-C₆H₅, m-F-C₆H₅ | 362 (intense) | 317 | 289 | 267 | 115 |

| Ph, Et | 250 (not observed) | 205 | 177 | 221 | 135 |

| n-Bu, H | 216 (not observed) | 171 | 143 | 159 | 115 |

Experimental Protocols

The synthesis of substituted malonic esters is most commonly achieved through the malonic ester synthesis, which involves the alkylation of a malonate enolate.[2][3]

General Procedure for the Synthesis of Alkyl-Substituted Diethyl Malonates

-

Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the cooled sodium ethoxide solution to form the sodium salt of the diethyl malonate enolate.

-

Alkylation: An appropriate alkyl halide is added to the enolate solution, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure substituted diethyl malonate.

Example: Synthesis of Diethyl Ethylmalonate

A detailed procedure for a similar synthesis, the preparation of diethyl methylmalonate, can be found in Organic Syntheses.[4] The procedure for diethyl ethylmalonate follows a similar protocol, substituting ethyl bromide for methyl bromide.

Signaling Pathways and Biological Relevance

While substituted malonic esters are primarily recognized as synthetic intermediates, the structurally related endogenous molecule, malonyl-CoA , plays a critical role in cellular metabolism.[5][6] Malonyl-CoA is a key regulator of fatty acid synthesis and oxidation.[5][7][8] Its concentration is tightly controlled by the enzymes acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD).

The signaling pathway involving malonyl-CoA provides a compelling example of metabolic regulation relevant to drug development, particularly in the context of metabolic diseases such as obesity and diabetes.

Caption: Malonyl-CoA signaling in fatty acid metabolism.

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the synthesis and spectroscopic characterization of a substituted malonic ester is outlined below.

Caption: Workflow for synthesis and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Ch21: Malonic esters [chem.ucalgary.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 6. Malonyl-CoA, a Key Signaling Molecule in Mammalian Cells | Annual Reviews [annualreviews.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Alkylated Malonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of alkylated malonic acids. These compounds serve as versatile synthons in organic chemistry and are precursors to a wide array of biologically active molecules. This document details the fundamental synthetic methodologies, analytical characterization protocols, and explores the diverse biological roles of these important chemical entities.

Discovery and Synthesis of Alkylated Malonic Acids

The primary and most well-established method for the synthesis of alkylated malonic acids is the malonic ester synthesis . This versatile reaction allows for the preparation of mono- and di-substituted acetic acids through the alkylation of a malonic acid ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[1][2][3][4][5][6][7] A significant drawback of this method is the potential for the formation of dialkylated byproducts, which can complicate purification and lower the yield of the desired mono-alkylated product.[2]

The overall synthetic process can be broken down into three key stages:

-

Enolate Formation: The α-protons of the methylene group in diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[6] Treatment with a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate ion.[8]

-

Alkylation: The nucleophilic enolate anion readily undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, leading to the formation of a C-C bond and yielding an alkylated malonic ester.[8] This step can be repeated to introduce a second alkyl group.[2]

-

Hydrolysis and Decarboxylation: The resulting alkylated diethyl malonate is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating of the substituted malonic acid leads to decarboxylation, yielding the final alkylated acetic acid.[4]

Experimental Protocol: Synthesis of Mono-alkylated Diethyl Malonate

This protocol describes a general procedure for the mono-alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Anhydrous ethanol

-

Sodium metal

-

Alkyl halide (e.g., ethyl iodide)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol to generate a solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add the desired alkyl halide dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction mixture is typically heated at reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator to yield the crude alkylated diethyl malonate, which can be further purified by distillation under reduced pressure.

Quantitative Data: Synthesis of Alkylated Malonic Acid Derivatives

The following tables summarize representative yields for the synthesis of mono- and di-alkylated malonic acid derivatives. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.

Table 1: Synthesis of Mono-substituted Malonic Acid Half Oxyesters (SMAHOs) [9]

| Entry | Alkyl Halide | Product | Yield of Alkylation Step (%) | Yield of Saponification Step (%) |

| 1 | Methyl iodide | Methyl hydrogen 2-methylmalonate | 70 | 85 |

| 2 | Ethyl bromide | Ethyl hydrogen 2-ethylmalonate | 68 | 88 |

| 3 | n-Butyl bromide | Ethyl hydrogen 2-butylmalonate | 75 | 91 |

| 4 | Benzyl bromide | Ethyl hydrogen 2-benzylmalonate | 81 | 90 |

Table 2: Synthesis of Diethyl Alkyl(aryl)malonates [10]

| Entry | Alkyl Group | Aryl Group | Product | Yield (%) |

| 1 | Methyl | Phenyl | Diethyl methyl(phenyl)malonate | 78 |

| 2 | Ethyl | Phenyl | Diethyl ethyl(phenyl)malonate | 76 |

| 3 | Methyl | p-Tolyl | Diethyl methyl(p-tolyl)malonate | 72 |

Initial Characterization of Alkylated Malonic Acids

The structural elucidation and confirmation of newly synthesized alkylated malonic acids rely on a combination of spectroscopic techniques. The most common methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the characterization of alkylated malonic acids.

Sample Preparation:

-

Dissolve 5-25 mg of the purified alkylated malonic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11]

-

Cap the NMR tube securely.

Data Acquisition:

A standard ¹H NMR spectrum is acquired using a spectrometer operating at a frequency of 300-600 MHz. Typical acquisition parameters for small organic molecules include:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is commonly used.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (AQ): Typically 2-4 seconds.[12]

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the chemical shifts of all protons in the molecule.[12]

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). The signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

This method is suitable for solid samples.

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Place the mixture into a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[12]

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. The instrument typically scans a range from 4000 to 400 cm⁻¹.[13]

Data Processing:

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of small organic molecules.[6][14]

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable volatile solvent system, such as methanol/water or acetonitrile/water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[7]

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

The instrument parameters are optimized for the specific analyte. Key parameters to adjust include:

-

Capillary Voltage: Typically 2.5–4.5 kV.

-

Nebulizing Gas Flow Rate: Adjusted to ensure a stable spray.

-

Drying Gas Flow Rate and Temperature: Optimized to facilitate desolvation of the charged droplets.[9]

-

Fragmentor/Cone Voltage: This voltage can be varied to induce fragmentation for structural elucidation (MS/MS experiments).

-

Data Processing:

The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. The resulting mass spectrum displays the relative abundance of each ion. For small molecules, the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is typically the most prominent peak.

Summary of Spectroscopic Data for Alkylated Malonic Acids

Table 3: Characteristic Spectroscopic Data for Alkylated Malonic Acids

| Technique | Feature | Characteristic Region/Value |

| ¹H NMR | Carboxylic acid proton (-COOH) | δ 10-13 ppm (broad singlet) |

| α-proton (-CH(R)-) | δ 2.5-4.0 ppm | |

| Alkyl protons | δ 0.8-2.5 ppm | |

| ¹³C NMR | Carbonyl carbon (-COOH) | δ 170-185 ppm |

| α-carbon (-CH(R)-) | δ 40-60 ppm | |

| Alkyl carbons | δ 10-40 ppm | |

| FTIR | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (very broad) |

| C=O stretch (carboxylic acid) | 1725-1700 cm⁻¹ (strong) | |

| C-O stretch (carboxylic acid) | 1320-1210 cm⁻¹ (medium) | |

| MS (ESI) | Positive Ion Mode | [M+H]⁺, [M+Na]⁺ |

| Negative Ion Mode | [M-H]⁻ |

Biological Activity and Signaling Pathways

Alkylated malonic acids and their derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.[15][16] Their mechanisms of action often involve the inhibition of specific enzymes or the modulation of cellular signaling pathways.

Enzyme Inhibition

A prominent biological role of malonic acid and its derivatives is their ability to act as enzyme inhibitors.

-

Succinate Dehydrogenase Inhibition: Malonic acid itself is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[17] This inhibition disrupts cellular respiration and energy production.

-

Human Neutrophil Collagenase (MMP-8) Inhibition: Bis-substituted malonic acid hydroxamate derivatives have been synthesized as potent and selective inhibitors of MMP-8, an enzyme implicated in inflammatory diseases.[1][18]

-

HIV Enzyme Inhibition: Certain 2-(diphenylmethylidene) malonic acid derivatives have been designed as triple inhibitors of HIV reverse transcriptase, integrase, and protease, demonstrating potential as anti-HIV agents.[19][20]

Neurological and Antimicrobial Activities

-

Neuroscience: Malonic acid has been shown to induce neurotoxicity through an N-methyl-D-aspartate (NMDA) receptor-dependent mechanism, and its accumulation is associated with neurological symptoms in certain metabolic disorders.[21][22]

-

Antimicrobial Properties: Some malonic acid analogs have demonstrated antibacterial and antifungal activities, suggesting their potential as leads for the development of new antimicrobial agents.[23]

Signaling Pathway Involvement

The biological effects of alkylated malonic acids are often mediated through their interaction with specific signaling pathways. For instance, the inhibition of succinate dehydrogenase by malonate can lead to an increase in reactive oxygen species (ROS) production, which in turn can trigger downstream signaling cascades involved in apoptosis and inflammation.

Visualizations

Experimental Workflows

Caption: General workflow for the synthesis and characterization of alkylated malonic acids.

Signaling Pathway

Caption: Inhibition of a target enzyme by an alkylated malonic acid derivative leading to a biological response.

References

- 1. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Malonic Ester Synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diethyl malonate | 105-53-3 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. library2.smu.ca [library2.smu.ca]

- 11. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rtilab.com [rtilab.com]

- 14. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Malonic acid - Wikipedia [en.wikipedia.org]

- 18. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Manipulation of membrane potential modulates malonate-induced striatal excitotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Brain metabolism and neurological symptoms in combined malonic and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: Synthesis of Methyl-Pentyl-Malonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl-pentyl-malonic acid is a disubstituted malonic acid derivative. The synthesis of such molecules is a common procedure in organic chemistry, often serving as a key step in the creation of more complex molecules, including pharmaceuticals and other specialty chemicals. The following protocol details the synthesis of this compound via the well-established malonic ester synthesis route. This process involves the sequential alkylation of a malonic ester, followed by hydrolysis of the ester groups.

Experimental Protocol

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Dialkylation of Diethyl Malonate. This step involves the sequential addition of a methyl and a pentyl group to the alpha-carbon of diethyl malonate.

-

Step 2: Hydrolysis of Diethyl Methyl-Pentyl-Malonate. The resulting diester is then hydrolyzed to yield the final dicarboxylic acid product.

Step 1: Synthesis of Diethyl Methyl-Pentyl-Malonate

This procedure involves a sequential alkylation of diethyl malonate, first with a methyl halide and then with a pentyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Methyl iodide (or other suitable methylating agent)

-

1-Bromopentane (or other suitable pentylating agent)

-

Hydrochloric acid (HCl), dilute

-

Sodium chloride solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate (sodiomalonic ester) will occur.[1][2][3]

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Add methyl iodide dropwise to the reaction mixture. An exothermic reaction should be observed. After the addition, reflux the mixture for 2-3 hours to ensure complete methylation.

-

Cool the mixture and repeat the process for the second alkylation. Add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1-bromopentane.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude diethyl methyl-pentyl-malonate.

-

Purify the crude product by vacuum distillation.

Step 2: Hydrolysis of Diethyl Methyl-Pentyl-Malonate to this compound

The purified diethyl methyl-pentyl-malonate is then hydrolyzed to the corresponding carboxylic acid. Both acidic and basic hydrolysis methods can be employed.[3][4]

Materials:

-

Diethyl methyl-pentyl-malonate

-

Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

-

Ethanol/water mixture

-

Hydrochloric acid (HCl), concentrated

-

Ice bath

-

Standard glassware for hydrolysis

Procedure (Basic Hydrolysis):

-

Dissolve the diethyl methyl-pentyl-malonate in an ethanol/water mixture.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.

-

After the saponification is complete, cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

-

The this compound will precipitate out of the solution. If it oils out, extraction with an organic solvent may be necessary.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an organic solvent mixture) to obtain the pure this compound.

Data Presentation

Table 1: Reagent Quantities for Synthesis of Diethyl Methyl-Pentyl-Malonate (Illustrative Scale)

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Volume/Mass |

| Diethyl Malonate | 160.17 | 1.055 | 0.1 | 15.2 mL |

| Sodium Ethoxide | 68.05 | - | 0.22 | 15.0 g |

| Methyl Iodide | 141.94 | 2.28 | 0.11 | 6.8 mL |

| 1-Bromopentane | 151.04 | 1.218 | 0.11 | 10.2 mL |

| Absolute Ethanol | 46.07 | 0.789 | - | 200 mL |

Table 2: Expected Yields and Properties

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield Range (%) | Physical State |

| Diethyl Methyl-Pentyl-Malonate | 230.31 | 23.03 | 70-85 | Colorless liquid |

| This compound | 174.19 | 17.42 | 80-95 (from ester) | White solid |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of Methyl-Pentyl-Malonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-pentyl-malonic acid is a disubstituted derivative of malonic acid. Its chemical structure, featuring both a methyl and a pentyl group on the alpha-carbon, imparts specific physicochemical properties that necessitate tailored analytical methods for its characterization, quantification, and quality control in research and pharmaceutical development. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction media or biological matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of dicarboxylic acids. Due to the polar nature of this compound, reversed-phase chromatography is a suitable approach, often with modifications to enhance retention and peak shape.

Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV or diode array detector (DAD) is required. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is typically employed to ensure adequate separation.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid). Filter through a 0.45 µm syringe filter before injection.

Note on Derivatization for Enhanced Detection: For analyses requiring higher sensitivity, pre-column derivatization can be employed. Reagents like 2-bromoacetyl-6-methoxynaphthalene can be used to introduce a fluorescent tag, allowing for fluorescence detection which is significantly more sensitive than UV detection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids, derivatization is mandatory to convert them into more volatile esters or silyl derivatives.

Protocol: GC-MS Analysis of this compound (as Methyl Ester)

-

Derivatization (Methyl Esterification):

-

To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Heat the mixture at 60 °C for 2 hours.

-

After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

-

Vortex thoroughly and allow the layers to separate.

-

Carefully collect the upper hexane layer containing the dimethyl methyl-pentyl-malonate for GC-MS analysis.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts:

The following table summarizes the expected chemical shifts for dimethyl methyl-pentyl-malonate, the derivatized form often used for characterization. The data is extrapolated from known shifts of similar alkyl-substituted malonic esters.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOCH₃ | ~3.7 | ~52.5 |

| α-CH₃ | ~1.4 | ~15.0 |

| α-CH₂-(CH₂)₃-CH₃ | ~1.9 (m) | ~30.0 |

| -CH₂-CH₂-CH₂-CH₃ | ~1.3 (m) | ~29.0, ~22.5 |

| -CH₂-CH₃ | ~0.9 (t) | ~14.0 |

| α-C | - | ~55.0 |

| C=O | - | ~170.0 |

Note: The malonic acid form will show a broad singlet for the carboxylic acid protons (-COOH) typically above 10 ppm in the ¹H NMR spectrum, and the carbonyl carbon signal in the ¹³C NMR spectrum will be shifted slightly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-O | Stretching | 1210-1320 |

Visualizations

Synthesis Workflow

The synthesis of this compound typically follows the malonic ester synthesis route. This involves the sequential alkylation of a malonic ester followed by hydrolysis and decarboxylation (if a mono-acid is desired). The diagram below illustrates the general workflow for the synthesis of the target molecule.

Analytical Workflow

The following diagram outlines a typical workflow for the complete analytical characterization of a sample containing this compound.

Summary

The successful characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. HPLC provides a robust method for quantification, which can be enhanced in sensitivity and specificity through coupling with mass spectrometry or by derivatization for fluorescence detection. GC-MS, following derivatization, offers excellent separation and identification capabilities. NMR and IR spectroscopy are crucial for the unambiguous structural confirmation of the synthesized compound. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their analytical methods for this compound. It is important to note that the provided chromatographic retention times and mass spectral data are typical and may vary based on the specific instrumentation and conditions used. Method optimization and validation are recommended for specific applications.

References

Application Notes and Protocols for the HPLC Analysis of Substituted Malonic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of substituted malonic acid esters using High-Performance Liquid Chromatography (HPLC). Methodologies for reversed-phase, normal-phase, and chiral HPLC are presented to facilitate the separation, quantification, and characterization of this important class of compounds, which are widely utilized as versatile building blocks in pharmaceutical and chemical synthesis.

Reversed-Phase HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of a wide range of substituted malonic acid esters based on their hydrophobicity. Nonpolar analytes are retained longer on the nonpolar stationary phase.

Application Note

This method is suitable for the routine analysis and quality control of various alkyl- and aryl-substituted malonic acid esters. The separation is achieved using a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is typically performed using a UV detector.

Experimental Protocol

Column: C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid Gradient:

-

Start with 40% B, hold for 2 minutes.

-

Increase to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 40% B over 1 minute and re-equilibrate for 4 minutes. Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

Quantitative Data

| Analyte | Substitution | Retention Time (min) |

| Dimethyl Malonate | Unsubstituted | ~3.5[1] |

| Diethyl Malonate | Unsubstituted | ~4.2 |

| Diethyl Ethylmalonate | Ethyl | ~5.8 |

| Diethyl Benzylmalonate | Benzyl | ~8.9 |

| Diethyl Phenylmalonate | Phenyl | ~9.5 |

| Diethyl ethyl(phenylthio)malonate | Ethyl, Phenylthio | ~10.2[2] |

Note: Retention times are approximate and may vary depending on the specific instrument and column used.

Normal-Phase HPLC Analysis

Normal-phase HPLC (NP-HPLC) is an effective alternative for the separation of polar substituted malonic acid esters or for instances where the analytes have limited solubility in the aqueous mobile phases used in RP-HPLC. In NP-HPLC, polar analytes are retained on a polar stationary phase.[3][4]

Application Note

This protocol is designed for the separation of substituted malonic acid esters, particularly those with polar functional groups or aromatic substituents, using an unmodified silica gel column. The mobile phase consists of a mixture of non-polar and moderately polar organic solvents.

Experimental Protocol

Column: Silica Gel, 4.6 x 250 mm, 5 µm particle size Mobile Phase: Hexane:Ethyl Acetate (80:20, v/v) Flow Rate: 1.2 mL/min Column Temperature: 25 °C Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and, if necessary, filter through a 0.45 µm PTFE syringe filter.

Quantitative Data

| Analyte | Substitution | Retention Time (min) |

| Diethyl Malonate | Unsubstituted | ~4.8 |

| Diethyl Methylmalonate | Methyl | ~5.5 |

| Diethyl Hydroxymethylmalonate | Hydroxymethyl | ~7.2 |

| Diethyl Aminomalonate | Amino | ~8.9 |

| Diethyl (4-Nitrophenyl)malonate | 4-Nitrophenyl | ~11.3 |

Note: Retention times are approximate and will be influenced by the specific column and mobile phase composition.

Chiral HPLC Analysis